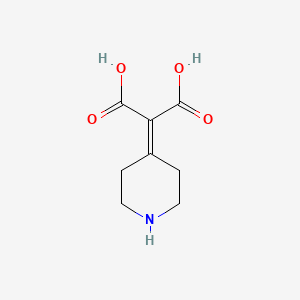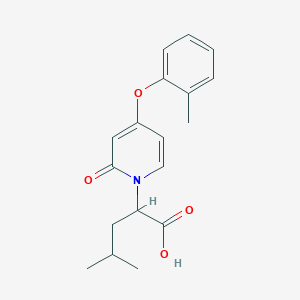![molecular formula C8H18Cl2N2 B12100773 1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B12100773.png)
1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol . It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with methylating agents in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include methanol, ethanol, or water.
Catalysts: Acidic catalysts like hydrochloric acid are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The process may include steps such as:
Purification: Techniques like recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and LC-MS to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions
1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, methanol, and ethanol.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction may yield amine derivatives .
科学的研究の応用
1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Methyl-1,6-diazaspiro[3.5]nonane: Similar structure but without the dihydrochloride salt.
1,6-Diazaspiro[3.5]nonane: Lacks the methyl group.
1-Methyl-1,6-diazaspiro[3.5]nonanedihydrobromide: Similar structure but with bromide instead of chloride.
Uniqueness
1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride is unique due to its specific spirocyclic structure and the presence of both methyl and dihydrochloride groups. These features contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C8H18Cl2N2 |
|---|---|
分子量 |
213.15 g/mol |
IUPAC名 |
1-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-6-4-8(10)3-2-5-9-7-8;;/h9H,2-7H2,1H3;2*1H |
InChIキー |
OALJGGUGPRKXDD-UHFFFAOYSA-N |
正規SMILES |
CN1CCC12CCCNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)

![(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B12100711.png)

![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)

![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)





![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)
